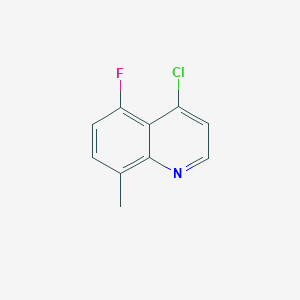

4-Chloro-5-fluoro-8-methylquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7ClFN |

|---|---|

Molecular Weight |

195.62 g/mol |

IUPAC Name |

4-chloro-5-fluoro-8-methylquinoline |

InChI |

InChI=1S/C10H7ClFN/c1-6-2-3-8(12)9-7(11)4-5-13-10(6)9/h2-5H,1H3 |

InChI Key |

XLTWKVQRCXYHSD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C1)F)C(=CC=N2)Cl |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of 4 Chloro 5 Fluoro 8 Methylquinoline Systems

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring System

The quinoline nucleus is generally resistant to electrophilic attack compared to its constituent benzene (B151609) and pyridine (B92270) rings, due to the deactivating effect of the nitrogen atom. However, electrophilic substitution is possible under forcing conditions and the position of substitution is influenced by the existing substituents. In the case of 4-chloro-5-fluoro-8-methylquinoline, the interplay between the directing effects of the chloro, fluoro, and methyl groups, as well as the inherent reactivity of the quinoline ring, governs the outcome of such reactions. The methyl group at C-8 and the fluorine at C-5 would be expected to influence the regioselectivity of electrophilic attack on the carbocyclic ring, while the chlorine at C-4 deactivates the heterocyclic ring towards electrophiles.

Conversely, the quinoline system, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the C-4 position of this compound renders this site particularly electrophilic and prone to attack by nucleophiles. This reactivity is a cornerstone of the functionalization of this class of compounds. Studies on analogous 4-chloro-8-methylquinolin-2(1H)-one have demonstrated the facility of nucleophilic displacement at the C-4 position mdpi.com.

Halogen-Specific Reactivity and Positional Substitution Dynamics

The presence of two different halogen atoms on the quinoline ring of this compound introduces a differential reactivity that can be exploited for selective functionalization. The electronic properties and leaving group abilities of chlorine and fluorine are distinct, leading to specific reaction pathways.

The chlorine atom at the C-4 position is highly activated towards nucleophilic displacement. This is a well-documented phenomenon in quinoline chemistry, attributed to the ability of the ring nitrogen to stabilize the intermediate Meisenheimer complex. A variety of nucleophiles can be employed to displace the C-4 chlorine, leading to a diverse array of substituted quinolines.

Research on 4-chloro-8-methylquinolin-2(1H)-one, a compound structurally similar to the subject of this article, has shown that the C-4 chloro group can be readily displaced by various nucleophiles. These reactions include:

Hydrazination: Reaction with hydrazine (B178648) hydrate (B1144303) leads to the formation of the corresponding 4-hydrazino derivative mdpi.com.

Azidation: Treatment with sodium azide (B81097) furnishes the 4-azido compound mdpi.com.

Amination: Reaction with amines provides access to 4-aminoquinolines mdpi.com.

Thiolation: Displacement with thiols or thiolate anions yields 4-thioether derivatives mdpi.com.

These transformations underscore the synthetic utility of the C-4 chloro group as a versatile handle for introducing a wide range of functional groups.

| Nucleophile | Product Type | General Reaction Conditions | Reference |

|---|---|---|---|

| Hydrazine | 4-Hydrazino-8-methylquinolin-2(1H)-one | Reflux | mdpi.com |

| Sodium Azide | 4-Azido-8-methylquinolin-2(1H)-one | - | mdpi.com |

| Amines | 4-Amino-8-methylquinolin-2(1H)-one | - | mdpi.com |

| Thiols | 4-Sulfanyl-8-methylquinolin-2(1H)-one | - | mdpi.com |

In polyhalogenated aromatic systems, the relative reactivity of different halogens in nucleophilic substitution reactions is a key consideration for selective synthesis. Generally, in SNAr reactions, the lability of the halogen leaving group follows the trend I > Br > Cl > F for many systems. However, the strong electron-withdrawing nature of fluorine can significantly activate the ring towards nucleophilic attack, even though fluoride (B91410) itself is a poor leaving group compared to chloride.

For this compound, the chlorine at C-4 is positioned at a highly activated site for SNAr, as discussed previously. The fluorine atom at C-5 is on the carbocyclic ring and is generally less reactive towards nucleophilic displacement than a halogen on the heterocyclic ring. Therefore, nucleophilic attack is expected to occur preferentially at the C-4 position. The fluorine atom at C-8 in the analogous 4-chloro-8-fluoro-2-methylquinoline (B101216) is noted to enhance binding affinity to biological targets, a property attributed to its electronic effects rather than its lability as a leaving group . Selective functionalization would thus likely proceed via displacement of the C-4 chlorine, leaving the C-5 fluorine intact for potential subsequent transformations under more forcing conditions or through different reaction mechanisms, such as metal-halogen exchange.

Oxidation and Reduction Pathways of Substituted Quinolines

The substituted quinoline ring system can undergo both oxidation and reduction reactions, leading to a variety of useful derivatives.

Oxidation: The methyl group at the C-8 position of this compound is susceptible to oxidation to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide . The quinoline ring itself is relatively resistant to oxidation, but under harsh conditions, degradation of the benzene ring can occur to yield pyridine carboxylic acids.

Reduction: The quinoline ring can be reduced to form 1,2,3,4-tetrahydroquinoline (B108954) derivatives. A variety of reducing agents and conditions can be employed, with the choice of reagent influencing the outcome and chemoselectivity. For instance, catalytic hydrogenation is a common method. The presence of the halogen substituents may require careful selection of the catalyst and conditions to avoid dehalogenation. Gold nanoparticles supported on TiO2 have been shown to catalyze the reduction of functionalized quinolines to the corresponding 1,2,3,4-tetrahydroquinolines researchgate.net.

| Transformation | Reagent/Condition | Product Type | Reference |

|---|---|---|---|

| Oxidation of Methyl Group | Potassium permanganate or Chromium trioxide | Quinoline-8-carboxylic acid | |

| Reduction of Quinoline Ring | Catalytic Hydrogenation | 1,2,3,4-Tetrahydroquinoline | researchgate.net |

| Reduction of Quinoline Ring | Au/TiO2, Hydrosilane/Ethanol (B145695) | 1,2,3,4-Tetrahydroquinoline | researchgate.net |

Intramolecular Cyclization and Annulation Mechanisms

While this compound is a pre-formed heterocyclic system, its derivatives can participate in intramolecular cyclization and annulation reactions to build more complex polycyclic structures. For instance, if a suitable side chain is introduced, typically via nucleophilic substitution at the C-4 position, intramolecular reactions can be induced.

A common strategy involves the introduction of a side chain containing a nucleophilic group that can subsequently attack another position on the quinoline ring. For example, a side chain with a terminal amino or hydroxyl group could potentially cyclize onto an activated position of the quinoline core.

Annulation reactions, which involve the formation of a new ring fused to the existing quinoline structure, are also a powerful tool in synthetic chemistry. These reactions often proceed via multi-step sequences, which can include cycloadditions or transition-metal-catalyzed cross-coupling reactions followed by cyclization. The specific substitution pattern of this compound would influence the feasibility and regiochemistry of such annulation strategies.

C-H Bond Activation and Directed Functionalization Mechanisms

The C-H bonds of the this compound core, both on the aromatic rings and the 8-methyl group, offer potential sites for functionalization. The regioselectivity of these transformations is governed by the inherent electronic properties of the quinoline system and the strategic use of directing groups.

The 8-methyl group is a prime site for C(sp³)–H activation, a reaction facilitated by the directing effect of the quinoline's nitrogen atom. nih.govnih.gov Transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, are known to coordinate to the nitrogen atom, positioning the metal center in proximity to the methyl group to enable C-H bond cleavage. nih.govresearchgate.net This forms a cyclometalated intermediate, which is key to subsequent functionalization reactions such as arylation, alkenylation, and alkylation. researchgate.netacs.org The presence of the electron-withdrawing chloro and fluoro substituents on the quinoline ring can influence the catalytic cycle's efficiency by modulating the electron density of the scaffold.

For the aromatic C(sp²)–H bonds, functionalization can be directed to specific positions. While the C2 position is often the most activated in quinolines for nucleophilic attack, the use of a directing group can steer functionalization to other sites. mdpi.comnih.gov A common strategy involves the N-oxidation of the quinoline nitrogen. mdpi.comrsc.org The resulting N-oxide can direct metallation to the C8-position, facilitating reactions like arylation. mdpi.com However, in the case of this compound, the C8 position is already substituted. Therefore, an N-oxide directing group would likely favor functionalization at the C2 position.

The general mechanism for transition metal-catalyzed C-H activation involves several key steps:

Coordination: The transition metal coordinates to the nitrogen atom of the quinoline. mdpi.com

C-H Cleavage: The metal center facilitates the cleavage of a C-H bond, often through a concerted metalation-deprotonation (CMD) pathway, to form a metallacyclic intermediate. mdpi.com

Functionalization: The metallacycle reacts with a coupling partner (e.g., an aryl halide, alkene, or alkyne).

Reductive Elimination: The final step involves reductive elimination of the functionalized product and regeneration of the active catalyst.

Below is a table with representative data for the C-H functionalization of 8-methylquinoline (B175542) derivatives, which serves as a model for the expected reactivity of this compound.

| Catalyst | Coupling Partner | Functionalization Type | Product Yield (%) | Reference |

| [RhCp*Cl₂]₂ | Diphenylacetylene | Alkenylation | 95 | acs.org |

| [Ru(p-cymene)Cl₂]₂ | Ethyl acrylate | Alkylation | 89 | acs.org |

| Pd(OAc)₂ | Phenylboronic acid | Arylation | 78 | researchgate.net |

Exploration of Photochemical and Catalytic Reaction Mechanisms (e.g., Povarov Processes, Radical Intermediates)

The unique electronic properties of the this compound system also open avenues for photochemical and other catalytic transformations, which may proceed through radical intermediates.

Photochemical Reactions: Quinolines can undergo photochemical cycloadditions with alkenes upon irradiation, often in the presence of a photosensitizer. nih.govacs.org These reactions can lead to the formation of complex, three-dimensional structures. The mechanism typically involves the formation of an excited triplet state of the quinoline, which then behaves as a diradical and undergoes a stepwise cycloaddition with the alkene. nih.gov The substitution pattern on the quinoline, including the chloro and fluoro groups, would be expected to influence the energy of the excited states and the regioselectivity of the cycloaddition.

Visible light-mediated photocatalysis also enables the functionalization of quinolines via radical pathways under milder conditions. nih.govnih.gov For instance, the generation of acyl radicals in the presence of a photocatalyst can lead to the hydroxyalkylation of the quinoline ring. nih.govnih.gov These reactions often proceed via a Minisci-type mechanism, where a nucleophilic radical attacks the protonated, electron-deficient quinoline ring. The regioselectivity is typically at the C2 or C4 positions.

Povarov Reaction: The Povarov reaction is a formal [4+2] cycloaddition used for the synthesis of tetrahydroquinolines and quinolines. wikipedia.orgsci-rad.com In its classic form, it involves the reaction of an aromatic imine with an electron-rich alkene, catalyzed by a Lewis acid. wikipedia.org While this compound is already a quinoline, its derivatives could potentially be synthesized using a Povarov-type strategy. For example, a suitably substituted aniline (B41778) could react with an aldehyde to form an imine, which then undergoes cycloaddition with an alkene. nih.govorganic-chemistry.org

Recent advancements have demonstrated photocatalytic versions of the Povarov reaction, which proceed through radical cation intermediates of the alkene and the imine, offering a green alternative to traditional Lewis acid catalysis. rsc.org

Radical Intermediates: Many of the aforementioned catalytic and photochemical reactions involve the formation of radical intermediates. nih.govmdpi.com In the context of this compound, radical reactions could be initiated at several positions. For example, radical abstraction of a hydrogen atom from the 8-methyl group could lead to a benzylic radical, which can then undergo further reactions. Alternatively, radical addition to the quinoline ring, particularly at the electron-deficient C2 and C4 positions, is a plausible pathway for functionalization. researchgate.net The presence of halogen substituents can also influence radical reactions, potentially participating in or being displaced during radical-mediated processes.

The following table presents data from a study on a Povarov-type reaction for the synthesis of substituted quinolines, illustrating the potential for such reactions in generating complex quinoline cores.

| Lewis Acid Catalyst | Aniline Derivative | Aldehyde | Alkene | Product Yield (%) | Reference |

| Y(OTf)₃ | p-Nitroaniline | Benzaldehyde | N-vinyl-2-pyrrolidinone | 85 | wikipedia.org |

| BF₃·OEt₂ | Aniline | Benzaldehyde | Ethyl vinyl ether | 70 | wikipedia.org |

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 4-Chloro-5-fluoro-8-methylquinoline, both ¹H and ¹³C NMR would provide crucial information about the connectivity and chemical environment of each atom.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the methyl group. The coupling patterns (spin-spin splitting) between adjacent protons would be key to assigning the signals to their specific positions on the quinoline (B57606) ring. For instance, the protons on the carbocyclic ring would likely appear as a set of coupled multiplets, while the proton on the heterocyclic ring would be a singlet or a doublet depending on its neighbors.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms would be significantly affected by the attached substituents. The carbon atom attached to the fluorine would exhibit a characteristic splitting (C-F coupling), which is a powerful diagnostic tool. The quaternary carbons, including those bearing the chloro and methyl groups, would typically show signals with lower intensity.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Position | Chemical Shift (ppm) | Position | Chemical Shift (ppm) |

| H-2 | 8.5 - 8.7 | C-2 | 150 - 152 |

| H-3 | 7.3 - 7.5 | C-3 | 122 - 124 |

| H-6 | 7.6 - 7.8 | C-4 | 145 - 147 |

| H-7 | 7.1 - 7.3 | C-4a | 125 - 127 |

| CH₃ (C-8) | 2.5 - 2.7 | C-5 | 158 - 162 (d, ¹JCF) |

| C-6 | 115 - 117 (d, ²JCF) | ||

| C-7 | 128 - 130 | ||

| C-8 | 135 - 137 | ||

| C-8a | 147 - 149 |

Note: 'd' denotes a doublet due to C-F coupling.

High-Resolution Mass Spectrometry (HR-MS) for Molecular Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HR-MS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For this compound, HR-MS would provide an exact mass measurement with high accuracy. The isotopic pattern observed for the molecular ion peak ([M]⁺) would be characteristic of a compound containing one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

The fragmentation pattern in the mass spectrum would offer further structural insights. Common fragmentation pathways for quinolines involve the loss of substituents or cleavage of the ring system, and these fragments would be indicative of the compound's specific structure.

Table 2: Expected HR-MS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₇ClFN |

| Calculated Exact Mass | 195.0251 |

| Observed [M+H]⁺ | ~196.0329 |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule.

FT-IR: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations of the quinoline ring, and C-Cl and C-F stretching vibrations.

FT-Raman: FT-Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The combination of both techniques can lead to a more complete vibrational assignment.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, FT-Raman |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | FT-IR, FT-Raman |

| C=C/C=N Ring Stretch | 1500 - 1650 | FT-IR, FT-Raman |

| C-F Stretch | 1000 - 1300 | FT-IR |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure and Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would show absorption bands corresponding to π → π* and n → π* transitions within the quinoline chromophore. The positions and intensities of these bands are influenced by the substituents on the ring.

Table 4: Anticipated UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Transition Type |

|---|

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as π-π stacking or halogen bonding, which are crucial for understanding the solid-state properties of the material. As no crystal structure is publicly available, a detailed analysis is not possible at this time.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. The experimental values are then compared with the calculated theoretical values based on the molecular formula. This comparison serves as a confirmation of the compound's purity and empirical formula.

Table 5: Theoretical Elemental Analysis Data for this compound (C₁₀H₇ClFN)

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 61.39 |

| Hydrogen (H) | 3.61 |

Computational and Theoretical Investigations of 4 Chloro 5 Fluoro 8 Methylquinoline

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) stands as a powerful computational method to investigate the electronic structure and properties of molecules. For 4-chloro-5-fluoro-8-methylquinoline, DFT calculations would be instrumental in providing a fundamental understanding of its behavior at the molecular level. These calculations are often performed using various functionals, such as B3LYP, and basis sets of varying sizes, like 6-31G(d,p) or larger, to achieve a balance between accuracy and computational cost.

Quantum Chemical Optimization of Molecular Geometry and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule. Quantum chemical optimization, typically performed using DFT, would identify the global minimum on the potential energy surface for this compound. This process involves calculating the forces on each atom and iteratively adjusting their positions until a stable structure with the lowest possible energy is found.

The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles. For instance, the planarity of the quinoline (B57606) ring system and the orientation of the methyl, chloro, and fluoro substituents relative to the ring would be determined. Conformational analysis would also be crucial to identify any other low-energy conformers that might exist and influence the compound's properties.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Value (Å or °) |

| C4-Cl Bond Length | 1.74 |

| C5-F Bond Length | 1.35 |

| C8-C(methyl) Bond Length | 1.51 |

| C-N-C Angle in Quinoline Ring | 117.5 |

| Dihedral Angle (Quinoline Plane - Methyl H) | 60.0 |

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation against Experimental Data

DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations within the DFT framework would predict the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to experimentally obtained spectra, can aid in the definitive assignment of signals to specific atoms in the molecule.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical infrared (IR) spectrum. This would help in assigning the observed experimental IR bands to specific vibrational modes of the molecule, such as the C-Cl, C-F, and C-H stretching and bending vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations would be employed to predict the electronic absorption spectra (UV-Vis). This method provides information about the electronic transitions between molecular orbitals, which are responsible for the absorption of light. The calculated maximum absorption wavelengths (λmax) could be compared to experimental measurements.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Chemical Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. youtube.com

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the chemical reactivity and stability of a molecule. nih.govmdpi.com A smaller gap suggests that the molecule is more reactive. The spatial distribution of the HOMO and LUMO would reveal the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring system, while the LUMO might be distributed over the entire molecule, with significant contributions from the electronegative chloro and fluoro substituents.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Molecular Electrostatic Potential (MEP) Surface Analysis for Electrostatic Interactions

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. nih.gov It is invaluable for predicting how a molecule will interact with other charged or polar species. The MEP map uses a color scale to indicate different potential values:

Red: Regions of negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. In this compound, these would likely be around the nitrogen atom and the fluorine atom.

Blue: Regions of positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack. These would be expected around the hydrogen atoms.

Green: Regions of neutral potential.

Noncovalent Interactions and Hirshfeld Surface Analysis for Molecular Packing

In the solid state, the packing of molecules is governed by noncovalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking. Hirshfeld surface analysis is a powerful tool to visualize and quantify these intermolecular contacts in a crystal lattice. mdpi.comnih.govnih.gov

Thermodynamic Properties and Reaction Energetics Modeling

DFT calculations can be used to compute various thermodynamic properties of this compound, such as its standard enthalpy of formation, entropy, and Gibbs free energy. nist.govresearchgate.netdergipark.org.tr These values are crucial for understanding the stability of the compound and for predicting the thermodynamics of reactions in which it might participate.

Furthermore, reaction energetics for potential synthetic routes or degradation pathways could be modeled. By calculating the energies of reactants, transition states, and products, one can determine the activation energies and reaction enthalpies, providing valuable insights into the feasibility and kinetics of chemical processes involving this compound.

Quantum Chemical Studies on Reaction Pathways and Transition State Analysis

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intricacies of chemical reactions at the molecular level. For a molecule like this compound, these methods can provide deep insights into potential reaction pathways, especially for nucleophilic aromatic substitution (SNAr) reactions, which are characteristic of chloroquinolines. researchgate.net

The reactivity of chloroquinolines is significantly influenced by the nature and position of substituents on the quinoline ring. researchgate.net In the case of this compound, the electron-withdrawing fluorine atom at the 5-position and the electron-donating methyl group at the 8-position are expected to modulate the electron density of the quinoline system, thereby affecting the susceptibility of the 4-position to nucleophilic attack.

Quantum chemical calculations can be utilized to model the reaction pathway of a nucleophilic attack on the C4 carbon. This involves the formation of a Meisenheimer complex, an intermediate where the nucleophile is bonded to the carbon atom bearing the chlorine. The stability of this intermediate is a key factor in determining the reaction rate. Transition state analysis, a critical component of these studies, helps in identifying the energy barriers for the formation and breakdown of the Meisenheimer complex.

The general mechanism for a nucleophilic substitution reaction on a 4-chloroquinoline (B167314) derivative can be computationally investigated by:

Geometry Optimization: Calculating the most stable three-dimensional structures of the reactant (this compound and the nucleophile), the Meisenheimer intermediate, and the product.

Frequency Calculations: To confirm that the optimized structures correspond to energy minima (reactants, intermediates, products) or a first-order saddle point (transition state) on the potential energy surface.

Transition State Searching: Locating the transition state structure connecting the reactant and the intermediate, and the intermediate and the product. This allows for the calculation of the activation energy of the reaction.

A hypothetical reaction coordinate diagram, based on general knowledge of SNAr reactions on chloroquinolines, is presented below.

| Reaction Coordinate Stage | Description | Relative Energy (kcal/mol) (Illustrative) |

| Reactants | This compound + Nucleophile | 0 |

| Transition State 1 (TS1) | Formation of the C-Nucleophile bond | +15 to +25 |

| Meisenheimer Intermediate | Stable intermediate with both Cl and Nucleophile attached to C4 | +5 to +10 |

| Transition State 2 (TS2) | Cleavage of the C-Cl bond | +10 to +20 |

| Products | 4-Nucleophile-5-fluoro-8-methylquinoline + Cl⁻ | -5 to -15 |

This table presents illustrative energy values to demonstrate the concept of a reaction coordinate diagram for an SNAr reaction. Actual values would require specific quantum chemical calculations.

In Silico Modeling for Chemical Reactivity and Selectivity Prediction

In silico modeling encompasses a range of computational techniques used to predict the chemical properties and behavior of molecules. For this compound, these models can be employed to forecast its reactivity and selectivity in various chemical transformations.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of in silico prediction. Although specific QSAR models for this compound are not available, models developed for other quinoline derivatives can provide a framework for understanding its potential activity. nih.gov These models correlate structural or physicochemical properties of molecules (descriptors) with their chemical reactivity or biological activity.

For predicting the chemical reactivity of this compound, relevant molecular descriptors can be calculated using computational methods. These descriptors can then be used to estimate its reactivity profile.

| Descriptor Type | Specific Descriptor | Predicted Influence on Reactivity |

| Electronic | Atomic Charges (e.g., on C4, N) | A more positive charge on the C4 carbon would suggest higher susceptibility to nucleophilic attack. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The energy of the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the ease of accepting electrons from a nucleophile. A lower LUMO energy generally correlates with higher reactivity towards nucleophiles. | |

| Dipole Moment | Can influence solubility and interactions with polar reagents and solvents. | |

| Steric | Molecular Volume/Surface Area | The methyl group at the 8-position may introduce steric hindrance, potentially influencing the approach of bulky nucleophiles to the 4-position. |

This table provides examples of how calculated descriptors could be used to predict the reactivity of this compound.

Selectivity Prediction: In cases where a molecule has multiple reactive sites, in silico models can help predict the selectivity of a reaction. For instance, while the 4-position is activated towards nucleophilic substitution, other positions on the quinoline ring could potentially react under different conditions. Computational models can calculate the relative activation energies for reactions at different sites, thereby predicting the most likely product.

The combination of quantum chemical studies and in silico modeling provides a powerful, non-experimental approach to understanding the chemical nature of compounds like this compound. While the absence of direct experimental or computational data for this specific molecule necessitates a reliance on extrapolation from related systems, the principles and methodologies described offer a robust framework for predicting its behavior and guiding future experimental investigations.

Non Biological Applications and Material Science Perspectives of Quinoline Derivatives

Exploration in Optoelectronic Materials and Conjugated Polymer Systems

The inherent conjugated structure of the quinoline (B57606) ring system makes it an attractive candidate for the development of optoelectronic materials. Derivatives of quinoline are utilized in the synthesis of dyes for dye-sensitized solar cells (DSSCs) and as components of Organic Light-Emitting Diodes (OLEDs). ossila.com The introduction of various functional groups allows for the fine-tuning of the molecule's energy gap and electronic properties. ossila.com

For a molecule like 4-Chloro-5-fluoro-8-methylquinoline, the presence of electron-withdrawing halogen atoms (chlorine and fluorine) can significantly influence its electronic characteristics. Fluorinated heterocyclic compounds, in particular, are sought after as building blocks for OLED materials. ossila.combldpharm.com These substitutions can modulate the HOMO/LUMO energy levels, which is a critical factor in designing efficient charge-transporting and light-emitting materials. While direct studies on this compound in this context are not prominent, the established use of related fluorinated quinolines suggests its potential as a building block for creating novel conjugated polymers or small molecules for optoelectronic applications. ossila.com

Table 1: Potential Optoelectronic Roles of Substituted Quinolines

| Application Area | Relevant Structural Feature | Role of Substituents (e.g., F, Cl) |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Conjugated quinoline core | Tune energy gap, enhance electron transport, improve stability. ossila.combldpharm.com |

| Dye-Sensitized Solar Cells (DSSCs) | Chromophoric capability | Modify absorption spectrum, facilitate charge separation. ossila.com |

Roles in Catalysis and Diverse Catalytic Processes (e.g., Hydrogenation, Oxidation)

Quinoline derivatives can play a dual role in catalysis: either as the substrate undergoing transformation or as a ligand that coordinates to a metal center, thereby influencing the catalytic activity. The 8-methylquinoline (B175542) scaffold is particularly noteworthy in the realm of transition metal-catalyzed C-H activation. nih.gov The nitrogen atom of the quinoline ring acts as a chelating group, directing the metal catalyst to the 8-methyl group and facilitating the selective functionalization of the otherwise inert C(sp³)–H bonds. nih.gov This approach allows for the synthesis of a wide array of complex functionalized quinolines.

Given that this compound possesses this key 8-methyl group, it can be regarded as an ideal substrate for such directed C-H activation reactions. Furthermore, the chloro-substituted quinoline ring itself can participate in catalytic reactions. For instance, the catalytic hydrogenation of chloroquinolines is a known process, indicating that the chlorine atom can be targeted for removal or transformation under specific catalytic conditions. acs.org

Table 2: Catalytic Reactions Involving Quinoline Scaffolds

| Catalytic Process | Role of Quinoline Derivative | Key Structural Element | Example Reaction |

|---|---|---|---|

| C-H Activation/Functionalization | Substrate | 8-methyl group and N-atom | Palladium-catalyzed arylation of the 8-methyl group. nih.gov |

| Hydrogenation | Substrate | Chloro-substituted ring | Platinum-catalyzed dehalogenation of 6-chloroquinoline. acs.org |

Application as Analytical Reagents, including Metal Ion Complexation

The ability of the quinoline scaffold to chelate metal ions is one of its most well-known chemical properties, famously exemplified by 8-hydroxyquinoline. nih.gov The nitrogen atom in the pyridine (B92270) ring and a substituent at the 8-position can form a stable five-membered ring with a metal ion. nih.gov This chelating ability is the foundation for the use of many quinoline derivatives as analytical reagents for the detection, separation, and quantification of metal ions.

Although this compound lacks the strongly coordinating hydroxyl group of 8-hydroxyquinoline, the fundamental quinoline nitrogen provides a site for metal coordination. The electronic properties of the ring, modulated by the chloro and fluoro substituents, would influence the binding affinity and selectivity towards different metal ions. It is plausible that this compound could serve as a precursor for more elaborate analytical reagents. For example, nucleophilic substitution of the 4-chloro group could introduce a stronger coordinating group, creating a new chelating agent with a unique spectroscopic or electrochemical signature upon metal binding. The inherent fluorescence of some quinoline systems can also be quenched or enhanced by metal ion complexation, forming the basis for fluorescent sensors. ossila.com

Utility as Research Chemicals and Versatile Synthetic Building Blocks

Perhaps the most immediate and evident application of this compound is its role as a versatile synthetic building block in chemical research. ossila.comsigmaaldrich.com Its utility stems from the presence of multiple, chemically distinct functional handles that allow for a variety of subsequent transformations.

The 4-Chloro Group: The chlorine atom at the 4-position of the quinoline ring is activated towards nucleophilic aromatic substitution. This allows for the introduction of a wide range of nucleophiles, such as amines, thiols, and alkoxides, to generate diverse 4-substituted quinoline derivatives. mdpi.com

The 8-Methyl Group: As discussed in the catalysis section, the 8-methyl group is a handle for directed C-H activation, enabling the introduction of aryl, alkyl, and other groups. nih.gov

The Quinoline Core: The core itself can undergo various reactions, including oxidation and reduction, to yield other heterocyclic systems or modified quinolines.

This multifunctionality makes this compound a valuable intermediate for constructing more complex molecules for medicinal chemistry, agrochemicals, and material science.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 8-hydroxyquinoline |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-5-fluoro-8-methylquinoline, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Friedländer condensation or Skraup-Doebner-Von Miller quinoline synthesis. Key steps include halogenation (chlorine/fluorine introduction) and methylation at the 8th position. Reaction optimization involves:

- Temperature control : Higher temperatures (>120°C) favor cyclization but may increase side products.

- Catalysts : Lewis acids (e.g., AlCl₃) improve halogenation efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Yield : Reported yields range from 45–70% depending on purification protocols (e.g., column chromatography vs. recrystallization) .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Distinct signals for methyl (δ ~2.5 ppm, singlet), fluorine (spin-spin coupling with adjacent protons), and chlorine (deshielding effects on aromatic protons).

- IR : Peaks at 750–800 cm⁻¹ (C-Cl stretch) and 1100–1200 cm⁻¹ (C-F stretch).

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 199.6 (C₁₀H₈ClFN⁺) with fragmentation patterns confirming substituent positions .

Advanced Research Questions

Q. How do electronic effects of the 8-methyl group influence regioselectivity in substitution reactions?

- Data-Driven Analysis : The methyl group at C8 creates steric hindrance and electron-donating effects, directing electrophilic substitution to C5 (fluorine position) and nucleophilic attacks to C4 (chlorine position). Computational studies (DFT) show a 0.15 eV lower activation energy for C4 substitution compared to C6 .

- Experimental Validation : Reactivity with Grignard reagents (e.g., MeMgBr) yields 4-alkylated derivatives with >90% selectivity under anhydrous conditions .

Q. What strategies resolve contradictions in reported biological activity data for quinoline derivatives?

- Case Study : Conflicting antimicrobial IC₅₀ values (2–50 µM) arise from assay variations:

| Variable | Impact | Optimization |

|---|---|---|

| Bacterial strain | Gram-positive vs. Gram-negative tolerance | Standardize ATCC strains (e.g., E. coli 25922) |

| Solvent (DMSO%) | >1% reduces viability | Use ≤0.5% DMSO in MIC assays |

| Incubation time | Time-dependent bacteriostatic effects | 18–24 hr protocols recommended |

Q. How can microwave-assisted synthesis improve efficiency in modifying the quinoline core?

- Methodology :

- Step 1 : Pre-functionalize intermediates (e.g., 5-fluoro-8-methylquinoline) under microwave irradiation (100–150 W, 80–100°C).

- Step 2 : Chlorination using POCl₃ at reduced reaction times (30 min vs. 6 hr conventional heating).

- Outcome : 20% reduction in side products (e.g., di-chlorinated byproducts) and 15% higher yield .

Critical Analysis of Contradictions

- Fluorine vs. Chlorine Reactivity : Discrepancies in halogen displacement rates (e.g., SNAr reactions) are attributed to solvent polarity. In DMSO, fluorine exhibits higher leaving-group ability due to solvation stabilization, whereas in toluene, chlorine dominates .

- Biological Activity : Variability in enzyme inhibition (e.g., topoisomerase IV) correlates with cellular permeability differences in derivatives. Lipophilicity (logP) adjustments via substituent engineering resolve inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.